molecular formula C7H3N3S B3043174 (1,3-Thiazol-2-ylmethylene)malononitrile CAS No. 771565-96-9

(1,3-Thiazol-2-ylmethylene)malononitrile

Cat. No. B3043174
CAS RN: 771565-96-9
M. Wt: 161.19 g/mol
InChI Key: QVHFIPMPSLSKPH-UHFFFAOYSA-N
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Description

(1,3-Thiazol-2-ylmethylene)malononitrile, commonly referred to as TMMN, is a cyclic organic compound that has been studied for its potential applications in various scientific fields. It is a highly reactive compound due to its ability to form a variety of derivatives and its reactivity towards other molecules. TMMN is of particular interest due to its potential to be used as a catalyst in organic synthesis, as an intermediate in the preparation of organic compounds, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“(1,3-Thiazol-2-ylmethylene)malononitrile” can be used in the synthesis of nitrogen-containing heterocyclic compounds . These compounds have received a great deal of attention in academics and industry due to their broad applications in various fields .

Drug Discovery

This compound can play a significant role in drug discovery . Nitrogen-containing heterocyclic compounds, such as 1,2,3-triazoles, are part of essential building blocks like amino acids, nucleotides, etc., and have a wide range of applications in pharmaceuticals .

Organic Synthesis

“(1,3-Thiazol-2-ylmethylene)malononitrile” can be used in organic synthesis . The development of facile and straightforward methodology for the synthesis of nitrogen-containing heterocyclic compounds is of noteworthy interest .

Polymer Chemistry

This compound can also find applications in polymer chemistry . The unique properties of nitrogen-containing heterocyclic compounds make them suitable for use in the development of new polymers .

Supramolecular Chemistry

“(1,3-Thiazol-2-ylmethylene)malononitrile” can be used in supramolecular chemistry . The strong dipole moment and hydrogen bonding ability of nitrogen-containing heterocyclic compounds make them useful in this field .

Bioconjugation and Chemical Biology

This compound can be used in bioconjugation and chemical biology . The ability of nitrogen-containing heterocyclic compounds to form stable covalent bonds with biomolecules makes them useful in these fields .

Fluorescent Imaging and Materials Science

“(1,3-Thiazol-2-ylmethylene)malononitrile” can be used in fluorescent imaging and materials science . The fluorescent properties of nitrogen-containing heterocyclic compounds make them suitable for use in these fields .

Energy Efficiency Enhancement

A study introduces a novel compound as a potential means to enhance the energy efficiency of building window panes . The design allows infrared (IR) radiation to pass through while maintaining visible light transmission .

properties

IUPAC Name

2-(1,3-thiazol-2-ylmethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-4-6(5-9)3-7-10-1-2-11-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHFIPMPSLSKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Thiazol-2-ylmethylene)malononitrile

CAS RN

771565-96-9
Record name 2-(1,3-THIAZOL-2-YLMETHYLENE)MALONONITRILE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1,3-Thiazol-2-ylmethylene)malononitrile
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(1,3-Thiazol-2-ylmethylene)malononitrile

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